

Disperse Red 17: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: Disperse Red 17

Cat. No.: B1352304

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Introduction

Disperse Red 17, also known by its Colour Index name C.I. 11210, is a monoazo dye used in various industrial and cosmetic applications.^[1] For researchers, particularly in the fields of toxicology, dermatology, and drug development, a thorough understanding of its regulatory landscape, toxicological profile, and physicochemical properties is crucial for its safe handling and application in experimental settings. This technical guide provides an in-depth overview of the available regulatory and scientific information on **Disperse Red 17**, with a focus on data relevant to research use.

Regulatory Overview

Disperse Red 17 is subject to regulatory oversight in various regions, primarily concerning its use in consumer products like hair dyes and textiles. In the European Union, the Scientific Committee on Consumer Safety (SCCS) has evaluated its safety for use in hair dye formulations. The SCCS concluded that **Disperse Red 17** is safe for use as an ingredient in non-oxidative hair dye formulations at a maximum concentration of 0.2% and in oxidative hair dye formulations at up to 2.0%.^[2] However, the SCCS also noted that a sensitizing potential for **Disperse Red 17** cannot be excluded.^[2]

For research purposes, it is imperative to handle **Disperse Red 17** in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary

hazard identified is its potential to cause an allergic skin reaction.[3]

Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Red 17** is presented in the table below. This information is essential for designing experiments, preparing solutions, and understanding its potential for environmental and biological interactions.

Property	Value	Reference
Chemical Name	2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol	[4]
CAS Number	3179-89-3	
Molecular Formula	C17H20N4O4	
Molecular Weight	344.37 g/mol	
Appearance	Red powder	
Melting Point	150-152 °C	
Water Solubility	0.3 mg/L at 22 °C	
Log P (octanol/water)	3.575 (for a preparation with 31.5% purity)	

Toxicological Profile

The toxicological profile of **Disperse Red 17** has been evaluated through a series of in vivo and in vitro studies. The following tables summarize the key findings from these studies.

Acute Toxicity

Study	Species	Route	Results	Reference
Acute Oral Toxicity	Rat	Oral gavage	LD50 > 2000 mg/kg body weight	
Skin Irritation	Rabbit	Dermal	Not irritating	
Eye Irritation	Rabbit	Ocular	Not irritating	

Skin Sensitization

Study	Species	Method	Results	Reference
Skin Sensitization	Guinea pig	Magnusson and Kligman Guinea Pig Maximisation Test (GPMT)	Sensitizing	

Genotoxicity and Mutagenicity

Study	System	Method	Results	Reference
Bacterial Reverse Mutation Assay	S. typhimurium	Ames test (OECD 471)	Mutagenic in strains TA98 and TA100	
In vitro Gene Mutation Assay	Chinese Hamster V79 Cells	HPRT locus (OECD 476)	No mutagenic potential	
In vivo Micronucleus Test	Mouse bone marrow	OECD 474	Not clastogenic	

Reproductive and Developmental Toxicity

Study	Species	Method	Key Findings	Reference
One-Generation Reproduction Toxicity	Rat	OECD 415	No adverse effects on reproductive performance	

Experimental Protocols

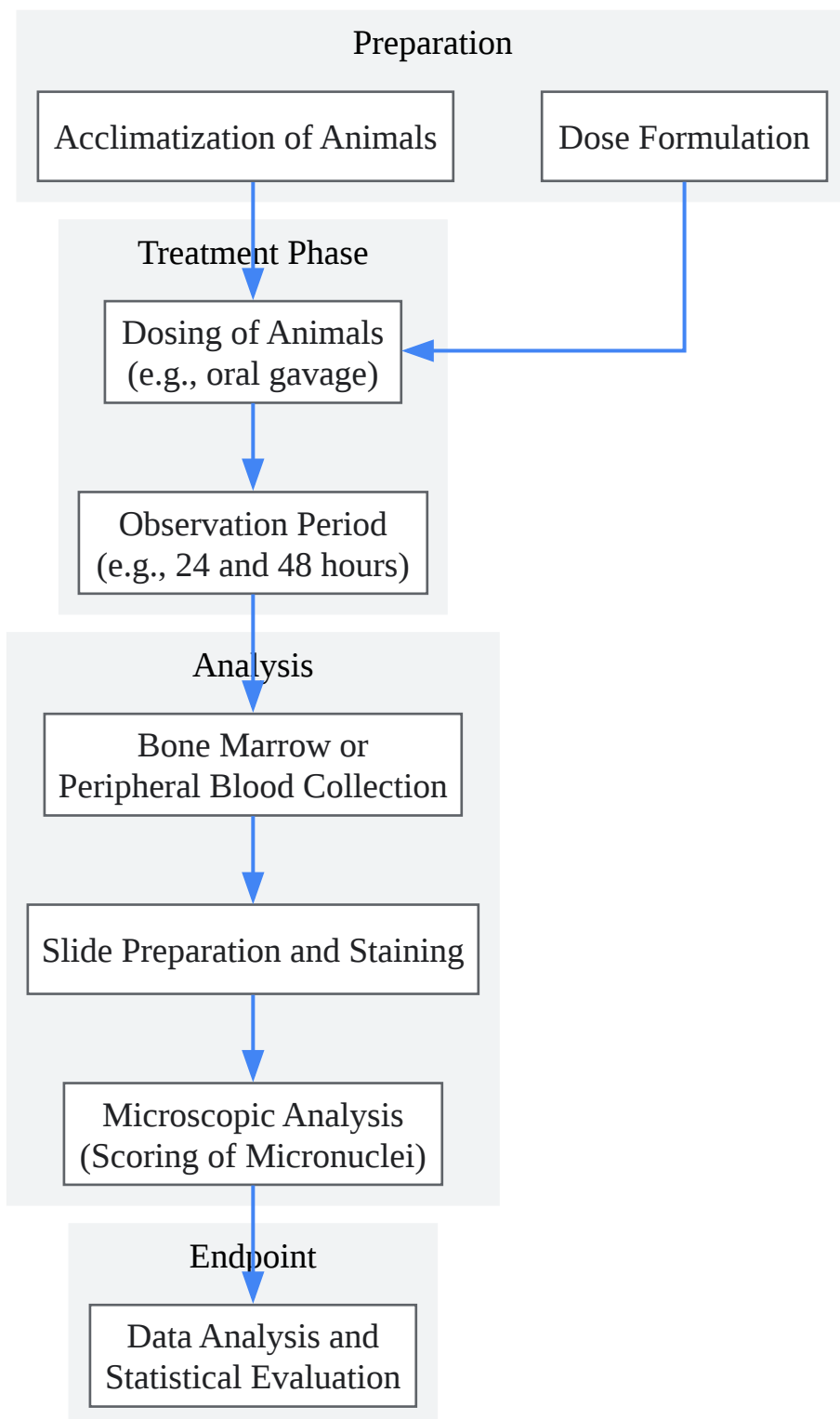
Detailed experimental protocols for the toxicological studies on **Disperse Red 17** are often proprietary and not fully available in the public domain. However, the studies were conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Researchers planning similar studies should refer to the official OECD guidelines for detailed methodologies.

- **Acute Oral Toxicity:** The study was likely conducted following a protocol similar to OECD Test Guideline 401 or 420. A limit test at 2000 mg/kg body weight was performed on rats.
- **Skin and Eye Irritation:** These studies would have followed protocols similar to OECD Test Guidelines 404 and 405, respectively.
- **Skin Sensitization (GPMT):** This study was performed according to the Magnusson and Kligman method, a standardized procedure for assessing the skin sensitization potential of a substance.
- **Ames Test:** This bacterial reverse mutation assay was conducted according to OECD Test Guideline 471.
- **In Vivo Micronucleus Test:** This study followed OECD Test Guideline 474 to assess the potential of **Disperse Red 17** to induce chromosomal damage.
- **One-Generation Reproduction Toxicity:** This study was conducted in accordance with OECD Test Guideline 415.

Visualizations

General Workflow for an In Vivo Micronucleus Assay

The following diagram illustrates a generalized workflow for an in vivo micronucleus assay, a key study in the genotoxicity assessment of **Disperse Red 17**.

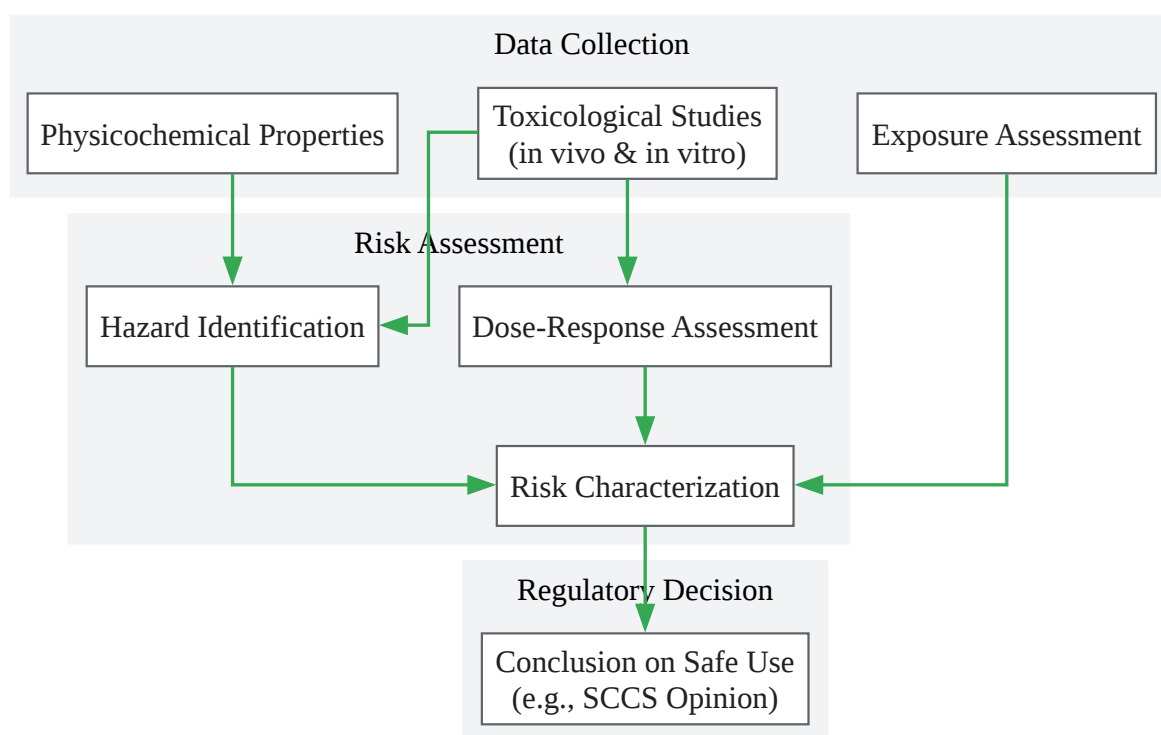


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Caption: Generalized workflow for an in vivo micronucleus assay.

Logical Relationship: Safety Assessment of a Chemical Substance

This diagram illustrates the logical flow of a safety assessment for a chemical like **Disperse Red 17**, integrating various data points to reach a regulatory conclusion.

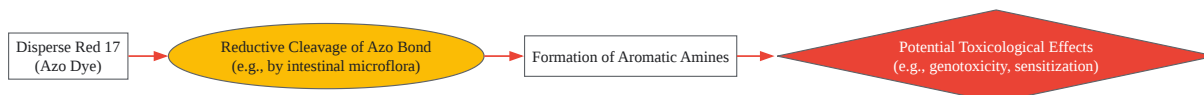


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Caption: Logical flow of a chemical safety assessment.

Potential Metabolic Pathway of Azo Dyes

While specific signaling pathways for **Disperse Red 17** are not well-documented in publicly available literature, the general metabolic pathway for azo dyes involves reductive cleavage of the azo bond, primarily by intestinal microflora. This process can lead to the formation of aromatic amines, which may have their own toxicological profiles. The potential for the formation of such metabolites is a key consideration in the safety assessment of azo dyes.



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Caption: General metabolic pathway of azo dyes leading to aromatic amines.

Conclusion

Disperse Red 17 has a well-documented toxicological profile, with the primary concern for research use being its potential for skin sensitization. While it has been deemed safe for specific cosmetic uses at defined concentrations by regulatory bodies like the SCCS, researchers should adhere to strict safety protocols, including the use of personal protective equipment, to avoid dermal exposure. The available data suggests a low potential for acute systemic toxicity and no evidence of in vivo genotoxicity or reproductive toxicity under the tested conditions. Further research into the specific metabolic pathways and potential cellular targets of **Disperse Red 17** and its metabolites could provide a more complete understanding of its biological activity.

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